molecular formula C20H17F2N3O B2659084 (6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1357783-03-9

(6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2659084
CAS RN: 1357783-03-9
M. Wt: 353.373
InChI Key: RPALYHCTYVRITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C20H17F2N3O. It contains a quinoline ring, which is a nitrogen-containing bicyclic compound , and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The quinoline system can be synthesized and modified by incorporating substituents into various positions or by means of annelation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline ring and a pyrrolidine ring. The quinoline ring is a bicyclic compound containing a benzene ring fused to a pyridine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the functional groups present in the molecule. The presence of the quinoline and pyrrolidine rings could offer multiple sites for reactions .

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its quinoline structure is known to interact with DNA and proteins in cancer cells, leading to apoptosis (programmed cell death) and inhibition of tumor growth .

Antimicrobial Activity

The quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. They are effective against a variety of Gram-positive and Gram-negative bacteria by interfering with bacterial DNA synthesis and promoting the cleavage of bacterial DNA gyrase and topoisomerase IV .

Antiviral Applications

Research has indicated that this compound can be used in antiviral applications. Its structure allows it to inhibit viral replication by targeting viral enzymes and proteins, making it a potential candidate for treating viral infections such as influenza and HIV .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and providing relief in conditions such as arthritis and other inflammatory diseases .

Antimalarial Research

Quinoline derivatives have a long history of use in antimalarial drugs. This compound, with its specific structural modifications, has shown promise in inhibiting the growth of Plasmodium species, the parasites responsible for malaria .

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound. It has been found to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antioxidant Properties

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This makes it useful in preventing cellular damage and aging, as well as in the treatment of diseases caused by oxidative stress .

Antidiabetic Applications

Research has also focused on the antidiabetic potential of this compound. It can modulate glucose metabolism and improve insulin sensitivity, which is beneficial in managing diabetes and its complications .

These applications highlight the versatility and potential of “(6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” in various fields of scientific research.

Synthesis and therapeutic potential of quinoline derivatives A brief review of the biological potential of indole derivatives

properties

IUPAC Name

[6-fluoro-4-(4-fluoroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPALYHCTYVRITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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